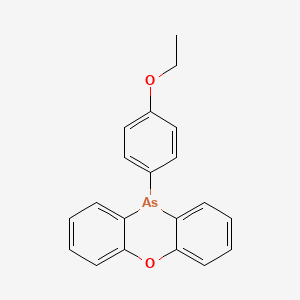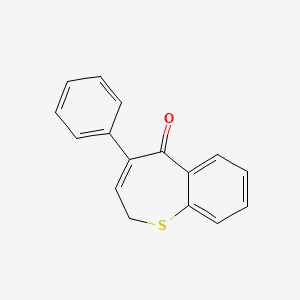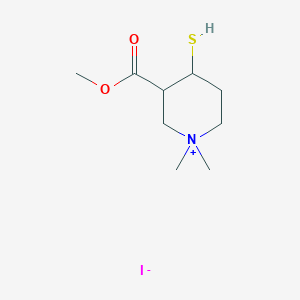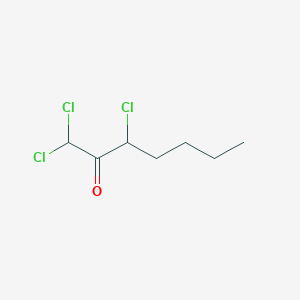
Di-tert-butyl(trichlorosilyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl(trichlorosilyl)phosphane is a specialized organophosphorus compound that features both phosphine and silyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of di-tert-butyl(trichlorosilyl)phosphane typically involves the reaction of tert-butylchlorophosphine with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows: [ \text{(CH}_3\text{)_3C}_2\text{PCl} + \text{HSiCl}_3 \rightarrow \text{(CH}_3\text{)_3C}_2\text{P(SiCl}_3\text{)} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis likely involves similar steps as those used in laboratory settings, with additional considerations for scaling up the reaction and ensuring safety and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Di-tert-butyl(trichlorosilyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The silyl and phosphine groups can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, utilizing reagents like aryl halides and boronic acids.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines and silyl derivatives.
Aplicaciones Científicas De Investigación
Di-tert-butyl(trichlorosilyl)phosphane has several applications in scientific research:
Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and structural properties.
Organic Synthesis: It is employed in the preparation of complex organic molecules through various coupling reactions.
Mecanismo De Acción
The mechanism by which di-tert-butyl(trichlorosilyl)phosphane exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine and silyl groups coordinate with metal centers, stabilizing the metal and facilitating the formation of reactive intermediates. This coordination enhances the efficiency of catalytic cycles, leading to improved yields and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Di-tert-butylchlorophosphine: Similar in structure but lacks the silyl group.
Tri-tert-butylphosphine: Contains three tert-butyl groups attached to phosphorus, without the silyl group.
Trichlorosilylphosphine: Contains the silyl group but lacks the tert-butyl groups.
Uniqueness: Di-tert-butyl(trichlorosilyl)phosphane is unique due to the presence of both tert-butyl and trichlorosilyl groups, which impart distinct steric and electronic properties. This combination allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds.
Propiedades
Número CAS |
58347-17-4 |
|---|---|
Fórmula molecular |
C8H18Cl3PSi |
Peso molecular |
279.6 g/mol |
Nombre IUPAC |
ditert-butyl(trichlorosilyl)phosphane |
InChI |
InChI=1S/C8H18Cl3PSi/c1-7(2,3)12(8(4,5)6)13(9,10)11/h1-6H3 |
Clave InChI |
RKARMEHTRSYYBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C(C)(C)C)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)

![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)

![1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14624908.png)

![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)






